molecular formula C13H26O8 B14391340 Acetic acid--5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) CAS No. 87986-82-1

Acetic acid--5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1)

Katalognummer: B14391340
CAS-Nummer: 87986-82-1
Molekulargewicht: 310.34 g/mol
InChI-Schlüssel: DNJFQROCCCBZJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) is a complex organic compound that features both acetic acid and hydroxyethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) typically involves esterification reactions. One common method is the reaction of acetic acid with 5-hydroxy-3-(2-hydroxyethyl)pentanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where reactants are fed into a reactor and products are continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides or esters with different alkyl groups.

Wissenschaftliche Forschungsanwendungen

Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) involves its ability to undergo esterification and hydrolysis reactions. The hydroxy groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can be hydrolyzed to release acetic acid and the corresponding alcohol, which can then participate in further chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid, hydroxy-, methyl ester:

    Acetic acid, hydroxy-, ethyl ester:

    Acetic acid, 2-phenylethyl ester: This compound has a phenyl group, making it more hydrophobic compared to acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1).

Uniqueness

Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) is unique due to its combination of hydroxyethyl and pentyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.

Eigenschaften

CAS-Nummer

87986-82-1

Molekularformel

C13H26O8

Molekulargewicht

310.34 g/mol

IUPAC-Name

acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate

InChI

InChI=1S/C9H18O4.2C2H4O2/c1-8(12)13-7-4-9(2-5-10)3-6-11;2*1-2(3)4/h9-11H,2-7H2,1H3;2*1H3,(H,3,4)

InChI-Schlüssel

DNJFQROCCCBZJL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)O.CC(=O)OCCC(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.